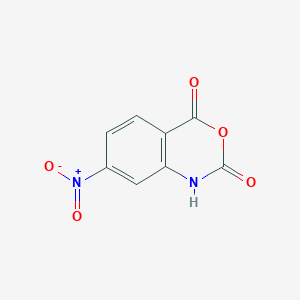

4-nitroisatoic anhydride

Description

Contextualization of Isatoic Anhydride (B1165640) Scaffolds in Modern Organic Synthesis

Isatoic anhydrides, chemically known as 2H-benzo[d] Current time information in Bangalore, IN.nih.govoxazine-2,4(1H)-diones, represent a class of heterocyclic compounds that serve as pivotal intermediates in the construction of numerous pharmaceutically significant scaffolds. tezu.ernet.in Although the isatoic anhydride moiety itself is not typically found in natural products or pharmaceuticals, its value as a primary synthon is widely recognized in medicinal chemistry and organic synthesis. tezu.ernet.in The inherent reactivity of the electrophilic anhydride group allows for diverse transformations with a wide array of nucleophiles. tezu.ernet.in

This versatility makes isatoic anhydrides a cornerstone for synthesizing biologically potent molecules. For instance, they are common starting materials for producing quinazolin-dione derivatives, which form the core structure of various bioactive small molecules targeting enzymes like sirtuins, β-secretase, and phosphoinositide 3-kinase (PI3K). nih.govacs.org The synthesis of these important heterocyclic systems can be achieved through several methods starting from isatoic anhydride, highlighting its fundamental role in drug discovery and development. nih.gov The adaptability of the isatoic anhydride scaffold provides a flexible and scalable pathway for generating diverse molecular architectures, enabling the exploration of new medicinal applications. nih.govnih.gov

Significance of 4-Nitroisatoic Anhydride as a Precursor and Synthon in Chemical Transformations

This compound (4-NIA), also known as 7-nitro-1H-benzo[d] Current time information in Bangalore, IN.nih.govoxazine-2,4-dione, is a particularly important derivative of the isatoic anhydride family. nih.gov Its significance stems from its dual role as both a versatile synthon for heterocyclic synthesis and a key precursor for advanced chemical probes. The presence of the electron-withdrawing nitro group modulates the reactivity of the anhydride system, influencing its chemical behavior in various transformations.

A primary and widely cited application of this compound is its use as an inexpensive starting material for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). nih.govscispace.comoup.com The synthesis is typically a one-pot reaction involving the methylation of 4-NIA, for which safer protocols have been developed to avoid hazardous reagents like sodium hydride (NaH). nih.govscispace.com The resulting compound, 1m7, is a highly effective SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension) reagent used to probe the structure of RNA in vitro and in living cells. nih.govsigmaaldrich.com

Beyond its role as a precursor, this compound itself can function directly as a SHAPE reagent. nih.gov Different isatoic anhydride derivatives possess varying hydrolysis half-lives, which affects their reactivity. 4-NIA has a reactivity profile that is intermediate between slower reagents like isatoic anhydride (IA) and faster ones like 1m7, allowing researchers to study different aspects of RNA conformational dynamics. nih.gov In experiments, nucleotides that are constrained in a C2′-endo conformation show moderate reactivity towards 4-NIA, demonstrating its utility in detecting specific structural features of RNA. nih.gov

In synthetic organic chemistry, this compound and its derivatives are valuable for constructing more complex molecules. For example, its methylated form, N-methyl-4-nitroisatoic anhydride, undergoes a 1,3-dipolar cycloaddition reaction with an azomethine ylide. This reaction proceeds exclusively at a carbonyl group of the anhydride, leading to the formation of a benzo-1,3-diazepin-5-one derivative after a decarboxylative rearrangement. publish.csiro.auresearchgate.netgrafiati.com This highlights the specific reactivity conferred by the nitro group's position, as the corresponding 5-nitro isomer undergoes different reaction pathways. publish.csiro.auresearchgate.net Furthermore, this compound is utilized in a range of other organic reactions, including nitration, halogenation, and Friedel-Crafts acylation. lookchem.com

| Transformation | Reactant(s) | Key Product(s) | Significance/Application | Reference(s) |

|---|---|---|---|---|

| Methylation | This compound, Methyl iodide, DIEA | 1-Methyl-7-nitroisatoic anhydride (1m7) | Synthesis of a fast-acting SHAPE reagent for RNA structure probing. | nih.gov, scispace.com |

| 1,3-Dipolar Cycloaddition | N-Methyl-4-nitroisatoic anhydride, Azomethine ylide | Benzo-1,3-diazepin-5-one derivative | Construction of seven-membered heterocyclic systems. | publish.csiro.au, researchgate.net |

| 2'-Hydroxyl Acylation (SHAPE) | This compound, RNA | 2'-O-acylated RNA | Direct probing of RNA local nucleotide dynamics. | nih.gov |

Overview of Key Research Areas and Unexplored Facets of this compound Chemistry

The academic research landscape for this compound is dominated by two principal areas: its application in chemical biology as a tool for nucleic acid structural analysis and its utility in synthetic organic chemistry. The development and application of SHAPE reagents derived from 4-NIA, such as 1m7, have become a cornerstone of RNA research, enabling detailed mapping of RNA secondary structures at nucleotide resolution. nih.govsigmaaldrich.com Its direct use as a SHAPE probe with intermediate reactivity further expands the toolkit available to researchers for studying the conformational dynamics of RNA. nih.gov

In synthetic chemistry, research focuses on leveraging the unique reactivity of the this compound scaffold. Studies on its participation in cycloaddition reactions reveal a nuanced reactivity that is highly dependent on the substitution pattern of the aromatic ring. publish.csiro.auresearchgate.net The selective formation of benzodiazepine (B76468) structures from N-methyl-4-nitroisatoic anhydride, in contrast to its 5-nitro isomer, indicates that the regiochemical outcomes of its reactions are a sophisticated and active area of investigation. publish.csiro.auresearchgate.net

Despite its established applications, the full synthetic potential of this compound and related scaffolds is yet to be fully realized. nih.gov The development of novel, scalable, and safer synthetic routes to its derivatives remains an area of practical importance, as demonstrated by recent improvements in the synthesis of 1m7. nih.govscispace.com Unexplored facets of its chemistry likely lie in the development of new multicomponent reactions where 4-NIA could serve as a key building block for generating libraries of complex heterocyclic compounds. Further investigation into its reactivity with a broader range of nucleophiles and in catalytic systems could unlock new pathways to novel molecular frameworks with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNIWFFVWBXWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300172 | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-10-4 | |

| Record name | 63480-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitroisatoic Anhydride and Its Derivatives

Direct Synthesis of 4-Nitroisatoic Anhydride (B1165640)

4-Nitroisatoic anhydride, systematically named 7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound utilized as a precursor in various chemical syntheses. researchgate.netchembk.com Its preparation is crucial for accessing its diverse derivatives.

Established Reaction Pathways

The most established and widely employed method for synthesizing isatoic anhydrides, including the nitro-substituted variant, involves the reaction of a corresponding anthranilic acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. researchgate.netamherst.edu For this compound, the starting material is 2-amino-5-nitrobenzoic acid. rsc.org This process involves the cyclization of the anthranilic acid derivative, forming the characteristic benzoxazine-dione ring system.

Another documented approach is the nitration of the parent isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). chembk.com This method introduces the nitro group onto the aromatic ring of the pre-formed heterocyclic structure.

Derivatization Strategies from this compound

This compound serves as a versatile building block for creating more complex molecules. A primary derivatization strategy is N-functionalization, which involves introducing substituents at the nitrogen atom of the anhydride ring.

N-Functionalization and N-Methylation Pathways

N-methylation is a key functionalization pathway for this compound, leading to the formation of 1-methyl-7-nitroisatoic anhydride (commonly abbreviated as 1m7). This derivative is a valuable reagent, particularly in the field of molecular biology for probing RNA structure. chembk.comresearchgate.net

The traditional protocol for the N-methylation of this compound involves the use of a strong, non-nucleophilic base to deprotonate the nitrogen atom, followed by reaction with a methylating agent. amherst.edu The conventional method specifically employs sodium hydride (NaH) as the base in an anhydrous dimethylformamide (DMF) solvent. nih.gov The resulting anion then reacts with methyl iodide (MeI) to yield the N-methylated product, 1-methyl-7-nitroisatoic anhydride. nih.gov

This method, while effective, presents significant safety challenges. Sodium hydride is a highly reactive and pyrophoric solid, and its combination with DMF is recognized as being potentially hazardous and unsafe for scaling up. chembk.comamherst.edursc.org These safety concerns have driven the development of alternative protocols.

To address the hazards of the conventional method, an innovative, safer, and scalable one-pot synthesis for 1-methyl-7-nitroisatoic anhydride has been developed. chembk.comrsc.orgscience.gov This improved route bypasses the need for sodium hydride, significantly enhancing the safety profile of the synthesis. chembk.comrsc.org

The reaction scheme involves dissolving the precursor, this compound (4NIA), in anhydrous DMF and treating it with a milder organic base, N,N'-diisopropylethylamine (DIEA). chembk.com This step generates the required nucleophilic nitrogen anion. Subsequently, methyl iodide is added to the reaction mixture, which proceeds to methylate the nitrogen atom. chembk.com This one-pot method is reported to be highly efficient, with molar yields of approximately 97%, and produces a product free of significant side products. chembk.comscience.gov The simplified and safer procedure makes the synthesis of 1m7 more accessible and suitable for production on a larger scale. chembk.com

The following table provides a comparative overview of the conventional and the innovative, safer N-methylation protocols.

| Feature | Conventional Protocol | Safer, Scalable Protocol |

| Base | Sodium Hydride (NaH) | N,N'-Diisopropylethylamine (DIEA) |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) |

| Procedure | Multi-step handling of hazardous reagent | One-pot synthesis |

| Safety Profile | High risk due to pyrophoric NaH and its reaction with DMF | Significantly safer, avoids NaH |

| Scalability | Not recommended for safe scaling | Suitable for bulk conversion |

| Reported Yield | ~80% ardc.edu.au | ~97% chembk.comscience.gov |

Modifications at Other Positions on the Aromatic Ring System

The reactivity of the aromatic ring in this compound and its derivatives is significantly influenced by the position of the nitro group. This directing effect becomes evident when comparing the reactivity of different nitro-substituted isatoic anhydride isomers in cycloaddition reactions.

Research into the reactivity of non-stabilised azomethine ylides with nitro-substituted isatoic anhydrides has revealed distinct reaction pathways depending on the location of the nitro group on the aromatic ring. researchgate.netresearchgate.net For instance, in the case of N-methyl-4-nitroisatoic anhydride, a 1,3-dipolar cycloaddition reaction occurs selectively at the C1-carbonyl group of the anhydride. This is followed by a decarboxylative rearrangement to produce a benzo-1,3-diazepin-5-one derivative. researchgate.netresearchgate.net

In contrast, when the nitro group is shifted to the 5-position, as in N-methyl-5-nitroisatoic anhydride, the reaction proceeds through competing pathways. The cycloaddition occurs at both the C1-carbonyl group and, significantly, at the nitro-substituted aromatic ring itself. researchgate.netresearchgate.net This dearomative addition to the aromatic ring leads to the formation of novel tetracyclic products. researchgate.netresearchgate.net This difference in reactivity highlights how the electronic effects of the nitro group's position govern the sites of chemical modification on the aromatic system.

The table below summarizes the different reactivity patterns observed for N-methyl-4-nitroisatoic anhydride and N-methyl-5-nitroisatoic anhydride in 1,3-dipolar cycloaddition reactions.

Table 1: Reactivity of N-methyl-nitroisatoic Anhydride Isomers

| Compound | Reaction Site(s) | Product Type |

|---|---|---|

| N-methyl-4-nitroisatoic anhydride | Exclusively at the C1-carbonyl group | Benzo-1,3-diazepin-5-one derivative |

| N-methyl-5-nitroisatoic anhydride | C1-carbonyl group and the nitro-substituted aromatic ring | Tetracyclic products |

Synthesis of Polycyclic Structures Incorporating this compound Motifs

This compound serves as a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. osi.lv The anhydride functionality provides a reactive handle for ring-opening and subsequent cyclization reactions, leading to a variety of fused ring systems.

A notable example is the reaction of N-methyl-4-nitroisatoic anhydride with a non-stabilised azomethine ylide. This reaction proceeds via a 1,3-dipolar cycloaddition at the C1-carbonyl group, which, after a decarboxylative rearrangement, yields a benzo-1,3-diazepin-5-one derivative. researchgate.netresearchgate.netgrafiati.com This transformation effectively expands the six-membered ring of the benzoxazinedione system into a seven-membered benzodiazepine (B76468) ring, a core structure in many pharmacologically active compounds.

Furthermore, studies on related isomers demonstrate the potential for creating even more complex polycyclic architectures. For example, N-methyl-5-nitroisatoic anhydride undergoes competing cycloaddition reactions that result in the formation of novel tetracyclic products through a dearomative addition process. researchgate.netresearchgate.net While not directly from the 4-nitro isomer, this illustrates the versatility of the nitroisatoic anhydride scaffold in constructing intricate, multi-ring systems. The general utility of isatoic anhydrides in synthesizing polycyclic frameworks, including benzodiazepines and other heterocyclic systems, has been well-documented in the literature. osi.lv

Table 2: Polycyclic Structures from Nitroisatoic Anhydride Derivatives

| Starting Material | Reagent | Key Transformation | Resulting Polycyclic Structure |

|---|---|---|---|

| N-methyl-4-nitroisatoic anhydride | Azomethine ylide | 1,3-dipolar cycloaddition and rearrangement | Benzo-1,3-diazepin-5-one |

| N-methyl-5-nitroisatoic anhydride | Azomethine ylide | Competing cycloadditions (carbonyl and aromatic ring) | Tetracyclic products |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to enhance safety, reduce waste, and improve efficiency. acs.org

One significant advancement is the development of a safer, one-pot synthesis for 1-methyl-7-nitroisatoic anhydride (1m7), a derivative of this compound. nih.govresearchgate.net Traditional methods often employed sodium hydride (NaH) in dimethylformamide (DMF), a combination that poses safety risks and is not easily scalable. nih.gov The improved method replaces the hazardous NaH with N,N'-diisopropylethylamine (DIEA), a non-pyrophoric base, making the process inherently safer. nih.govresearchgate.netresearchgate.net This aligns with the green chemistry principle of using less hazardous chemical syntheses. acs.org

Another area of green innovation is in the synthesis of the parent isatoic anhydride ring system. Greener methods for the oxidation of isatins to isatoic anhydrides have been developed using the urea-hydrogen peroxide complex, an inexpensive and environmentally benign oxidizing agent, often in conjunction with ultrasonic irradiation. researchgate.netpsu.edu Ultrasound can dramatically reduce reaction times, which is consistent with the principle of designing for energy efficiency. acs.orgresearchgate.netpsu.edu These greener approaches for the core structure can be adapted for the synthesis of nitro-substituted derivatives.

The use of multicomponent reactions, as seen in the synthesis of various heterocyclic compounds from isatoic anhydrides, also embodies green chemistry principles by improving atom economy and reducing the number of synthetic steps and purification processes. grafiati.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Less Hazardous Chemical Syntheses | Replacement of hazardous reagents. | Using DIEA instead of NaH for the methylation of this compound. nih.govresearchgate.net |

| Safer Solvents and Auxiliaries | Use of less toxic and more environmentally friendly solvents. | While DMF is still used in some syntheses, research into greener solvent alternatives is ongoing in broader organic synthesis. |

| Design for Energy Efficiency | Use of energy-efficient methods. | Ultrasonic irradiation to reduce reaction times in the synthesis of isatoic anhydrides from isatins. researchgate.netpsu.edu |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | One-pot and multicomponent reactions to synthesize complex molecules from isatoic anhydride derivatives. grafiati.comnih.gov |

Challenges in Synthetic Scalability and Purity for Research Applications

Despite its utility, the synthesis of this compound and its derivatives presents challenges related to scalability and achieving high purity, which are crucial for research applications.

A significant challenge in scalability lies in the safety of the reagents used in traditional synthetic protocols. For instance, the synthesis of 1-methyl-7-nitroisatoic anhydride, a key reagent for probing RNA structure, historically used sodium hydride (NaH). nih.gov NaH is a pyrophoric solid that reacts violently with water, and its use in combination with solvents like dimethylformamide (DMF) is not considered safe for large-scale synthesis. nih.gov This has prompted the development of safer, one-pot methods that bypass the use of NaH, thereby improving the scalability of the process. nih.govresearchgate.net

Achieving high purity is another critical aspect, as impurities can interfere with subsequent reactions or biological assays. Older methods for the synthesis of the parent isatoic anhydride from isatin (B1672199) sometimes resulted in unsatisfactory purity. researchgate.netpsu.edu For derivatives like 1-methyl-7-nitroisatoic anhydride, ensuring complete conversion of the starting material, this compound, and effective removal of by-products and residual solvents is essential. nih.gov Modern synthetic protocols often rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and assess the purity of the final product, ensuring that it is free from contaminating peaks. nih.govresearchgate.net The development of greener synthetic methods, such as those using urea-hydrogen peroxide and ultrasound for the oxidation of isatins, has also led to the production of isatoic anhydrides in excellent yield and with high purity. researchgate.netpsu.edu

Table 4: Synthetic Challenges and Solutions

| Challenge | Traditional Method Issue | Modern Solution/Improvement |

|---|---|---|

| Scalability | Use of hazardous and pyrophoric reagents like NaH. nih.gov | Development of safer, one-pot syntheses using non-pyrophoric bases like DIEA. nih.govresearchgate.net |

| Purity | Incomplete reactions and difficult purification leading to unsatisfactory purity. researchgate.netpsu.edu | Improved purification protocols and rigorous analytical characterization (e.g., NMR) to ensure high purity. nih.govresearchgate.net Greener methods yielding high-purity products. researchgate.netpsu.edu |

Reactivity and Mechanistic Studies of 4 Nitroisatoic Anhydride

Nucleophilic Ring-Opening Reactions of the 4-Nitroisatoic Anhydride (B1165640) Heterocycle

The heterocyclic ring of 4-nitroisatoic anhydride is susceptible to nucleophilic attack, primarily at its two carbonyl carbons. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring and the carbonyl centers, influencing the anhydride's reactivity. The reaction pathway typically involves the nucleophilic addition to one of the carbonyl groups, leading to the opening of the anhydride ring.

The reaction of isatoic anhydrides with primary and secondary amines is a well-established method for the synthesis of anthranilamides. google.comepa.gov This transformation proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the this compound, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the heterocyclic ring to form a carbamic acid derivative. This intermediate is generally unstable and undergoes decarboxylation to yield the corresponding 2-amino-5-nitrobenzamide (B117972) (anthranilamide) and carbon dioxide. epa.gov

The general mechanism involves:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon (typically the C2 position) of the anhydride. libretexts.org

Ring Opening: The heterocyclic ring opens to form an N-substituted carbamic acid intermediate.

Decarboxylation: The unstable carbamic acid spontaneously loses a molecule of carbon dioxide. epa.gov

Proton Transfer: A final proton transfer step yields the stable anthranilamide product.

Studies on the parent isatoic anhydride show that the reaction conditions, such as temperature and the molar ratio of reactants, can influence the product distribution and yield. epa.govmyttex.net For instance, using an excess of the amine can help to limit the formation of polyanthranoyl by-products. epa.gov While specific kinetic data for the 4-nitro derivative is sparse in the provided literature, the electron-withdrawing nitro group is expected to increase the rate of the initial nucleophilic attack compared to the unsubstituted isatoic anhydride.

Table 1: Representative Reactions of Isatoic Anhydrides with Amines Data extrapolated from general reactions of isatoic anhydride.

| Amine Nucleophile | Product Type | Key Intermediate | Ref. |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Anthranilamide | N-Substituted Carbamic Acid | epa.gov |

| Secondary Amine (R₂NH) | N,N-Disubstituted Anthranilamide | N,N-Disubstituted Carbamic Acid | epa.gov |

| Ammonia (NH₃) | Anthranilamide | Carbamic Acid | chemguide.co.uk |

Beyond amines, this compound can react with other heteroatom nucleophiles, such as alcohols and thiols. These reactions also proceed via nucleophilic attack on a carbonyl carbon, leading to ring-opening. myttex.net

Alcohols (ROH): In the presence of an alcohol, nucleophilic attack leads to the formation of esters of the corresponding anthranilic acid. The reaction may yield both the ester and the corresponding N-carboxyphenyl carbamate, depending on whether the attack occurs at the C2 or C4 carbonyl, respectively. The reaction rate and product distribution can be influenced by the steric bulk and electronic properties of the alcohol. myttex.net

Thiols (RSH): Mercaptans react similarly to alcohols to produce thioesters of anthranilic acid. These reactions also proceed principally via attack at the C4 carbon atom of the anhydride ring. myttex.net

The reactivity order for various nucleophiles with the parent isatoic anhydride has been studied, providing a framework for predicting the behavior of the 4-nitro derivative. myttex.net The enhanced electrophilicity of the carbonyl carbons in this compound suggests it would react more readily with these nucleophiles compared to the unsubstituted analog.

A key mechanistic feature of the reaction between this compound and amine nucleophiles is the decarboxylation that occurs after the initial ring-opening step. epa.gov The nucleophilic attack and ring-opening generate a substituted 2-(carboxy)aminophenyl)formate, which is a carbamic acid derivative. Carbamic acids are characteristically unstable and readily undergo decarboxylation to form an amine and carbon dioxide.

The proposed sequence is as follows:

Ring-opening yields a carbamic acid intermediate attached to the aromatic ring.

This intermediate spontaneously eliminates CO₂, a thermodynamically favorable process, to generate a 2-amino-5-nitrobenzamide anion.

Protonation of this anion yields the final stable amide product.

This decarboxylation is often rapid and drives the reaction towards the formation of the anthranilamide product. chemrxiv.org

Cycloaddition Reactions Involving this compound as a Dipolarophile

In addition to nucleophilic ring-opening, this compound can participate in cycloaddition reactions. Its carbonyl groups can act as heterodipolarophiles, reacting with 1,3-dipoles like azomethine ylides. nih.govmdpi.com

This compound reacts with azomethine ylides in a [3+2]-cycloaddition fashion. researchgate.net Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ and react with various dipolarophiles, including the carbonyl groups of anhydrides. nih.govmdpi.com The reaction between an azomethine ylide and this compound leads to the formation of complex heterocyclic systems, typically spiro-oxazolidine (B91167) derivatives. nih.gov

A study involving N-methyl-4-nitroisatoic anhydride and a non-stabilized azomethine ylide (derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) demonstrated that the reaction proceeds through a 1,3-dipolar cycloaddition followed by a decarboxylative rearrangement. researchgate.net

Table 2: 1,3-Dipolar Cycloaddition of a this compound Derivative

| Dipolarophile | 1,3-Dipole | Initial Product | Final Product (Post-Rearrangement) | Ref. |

|---|---|---|---|---|

| N-Methyl-4-nitroisatoic anhydride | Non-stabilised azomethine ylide | Spiro-oxazolidine intermediate | Decarboxylated rearranged product | researchgate.net |

A significant aspect of the 1,3-dipolar cycloaddition between N-methyl-4-nitroisatoic anhydride and azomethine ylides is its high regioselectivity. researchgate.net Research has shown that the cycloaddition occurs exclusively at the C1-carbonyl group (the carbonyl adjacent to the nitrogen atom) of the isatoic anhydride ring. researchgate.net

This pronounced regioselectivity can be attributed to the electronic effects within the molecule. The nitrogen atom of the anhydride ring and the electron-withdrawing nitro group on the aromatic ring influence the electrophilicity of the two distinct carbonyl carbons. The C1-carbonyl is rendered more electrophilic and thus more susceptible to attack by the nucleophilic terminus of the azomethine ylide.

This selectivity is sensitive to the position of the nitro group. In contrast to the 4-nitro isomer, N-methyl-5-nitroisatoic anhydride undergoes competing cycloaddition processes at both the C1-carbonyl group and the nitro-substituted aromatic ring itself, demonstrating that the substitution pattern is critical in directing the reaction pathway. researchgate.net

1,3-Dipolar Cycloadditions with Azomethine Ylides

Formation of Benzo-1,3-Diazepin-5-one Derivatives via Decarboxylative Rearrangement

Research has demonstrated that this compound, particularly its N-methylated form, serves as a precursor for the synthesis of benzo-1,3-diazepin-5-one derivatives. This transformation is achieved through a multi-step reaction cascade initiated by a 1,3-dipolar cycloaddition. researchgate.netresearchgate.net

The reaction involves a nonstabilized azomethine ylide, which reacts with N-methyl-4-nitroisatoic anhydride. The process begins with the cycloaddition of the ylide to the C1-carbonyl group of the anhydride, forming a transient oxazolidine (B1195125) intermediate. researchgate.net This intermediate is unstable under the reaction conditions and spontaneously undergoes a decarboxylative rearrangement. The mechanistic cascade involves the opening of the oxazolidine ring, followed by decarboxylation (loss of CO2), and culminates in a 7-endo-trig ring closure to form the final benzo-1,3-diazepin-5-one product. researchgate.net

1,3-Dipolar Cycloaddition: The azomethine ylide adds to the C1-carbonyl of the anhydride.

Formation of a Transient Intermediate: A spiro-oxazolidine cycloadduct is formed.

Rearrangement Cascade: The intermediate undergoes ring-opening, decarboxylation, and subsequent ring-closing to yield the seven-membered diazepinone ring system. researchgate.net

This pathway highlights a sophisticated method for constructing complex heterocyclic systems from a relatively simple starting material.

Comparative Reactivity Profiles with Isomeric Nitroisatoic Anhydrides

The position of the nitro group on the isatoic anhydride ring plays a critical role in directing the course of the reaction, as evidenced by comparative studies with its isomers. While N-methyl-4-nitroisatoic anhydride undergoes the 1,3-dipolar cycloaddition exclusively at the C1-carbonyl group, the reactivity of N-methyl-5-nitroisatoic anhydride is more complex. researchgate.netresearchgate.net

The 5-nitro isomer exhibits competing reaction pathways:

Pathway A: Cycloaddition to the C1-carbonyl group, similar to the 4-nitro isomer, leading to benzo-1,3-diazepin-5-one derivatives.

Pathway B: A competing dearomative cycloaddition reaction to the nitro-substituted aromatic ring, resulting in the formation of novel tetracyclic products. researchgate.netresearchgate.net

This divergence in reactivity underscores the profound influence of substituent positioning on the electronic properties and, consequently, the reaction pathways of the molecule. Furthermore, studies have noted that the presence of electron-withdrawing substituents, such as the nitro group, on the aromatic ring of isatoic anhydrides leads to more rapid reaction conversions compared to unsubstituted or electron-donating group-substituted analogs. researchgate.net

| Isomer | Primary Reaction Site | Observed Products | Reaction Rate Influence |

|---|---|---|---|

| N-Methyl-4-nitroisatoic anhydride | Exclusive cycloaddition at C1-carbonyl | Benzo-1,3-diazepin-5-one derivative researchgate.netresearchgate.net | Electron-withdrawing nitro group accelerates the reaction rate. researchgate.net |

| N-Methyl-5-nitroisatoic anhydride | Competing cycloaddition at C1-carbonyl and the aromatic ring | Mixture of Benzo-1,3-diazepin-5-one and tetracyclic dearomatized products researchgate.netresearchgate.net |

Other Concerted and Stepwise Cycloaddition Pathways

The primary cycloaddition pathway documented for this compound is the concerted [3+2] 1,3-dipolar cycloaddition with azomethine ylides. researchgate.net In a broader context, cycloaddition reactions can be either concerted, where all bond-making and bond-breaking occurs in a single transition state, or stepwise, involving discrete intermediates. science.govscience.gov While the reaction of the 4-nitro isomer appears to follow a concerted cycloaddition, the competing dearomatization reaction of the 5-nitro isomer represents an alternative cycloaddition pathway. researchgate.netresearchgate.net

Theoretical studies on related systems, such as the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, show that neutral reactions tend to be concerted, whereas cationic reactions may proceed through a stepwise mechanism. science.gov This suggests that the reaction conditions and the electronic nature of the reacting partners are crucial in determining the specific pathway.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise mechanism of these transformations requires a combination of theoretical analysis and experimental investigation to identify transient species and rationalize reaction outcomes.

Role of Stereoelectronic Effects and Frontier Molecular Orbital Theory in Determining Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity of molecules like this compound. wikipedia.org This theory posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pearson.comchemrxiv.org

In the reaction between N-methyl-4-nitroisatoic anhydride and an azomethine ylide, the electron-withdrawing nitro group lowers the energy of the anhydride's LUMO. This creates a smaller energy gap between the anhydride's LUMO and the ylide's HOMO, facilitating a more favorable interaction and accelerating the reaction rate. Competitive rate studies have confirmed that this cycloaddition is a HOMO-controlled process, consistent with FMO theory predictions. researchgate.net

However, FMO theory has its limitations. While it successfully explains the reaction rate, the regiochemistry of the cycloaddition is reportedly not easily rationalized by simple FMO considerations. researchgate.net This indicates that other factors, such as steric effects or more complex orbital interactions beyond the primary HOMO-LUMO interaction, may play a significant role in determining the precise orientation of the reactants during the cycloaddition event.

| Phenomenon | FMO Theory Explanation | Supporting Evidence |

|---|---|---|

| Reaction Rate | The electron-withdrawing NO₂ group lowers the anhydride's LUMO energy, enhancing interaction with the nucleophile's (ylide's) HOMO. | Electron-withdrawing groups result in more rapid conversions; competitive rate studies indicate a HOMO-controlled process. researchgate.net |

| Regiochemistry | The specific orientation of the addition is not straightforwardly predicted by simple FMO analysis. | Observed regiochemistry is not easily rationalized by simple FMO considerations, suggesting other effects are at play. researchgate.net |

Kinetic and Spectroscopic Investigations of Reaction Pathways

Experimental studies provide crucial evidence for the proposed reaction mechanisms. Kinetic investigations, such as competitive rate studies, have been employed to establish that the reaction rate is dependent on the electronic nature of the substituents on the isatoic anhydride ring. researchgate.net

Furthermore, spectroscopic methods are vital for identifying the transient species involved in the reaction cascade. In the reaction of isatoic anhydrides with azomethine ylides, the proposed spiro-oxazolidine intermediate, while generally unstable, was reported to be "spectroscopically observable" in a representative case. researchgate.net Although the specific data were not detailed, this finding confirms the existence of the intermediate and validates the proposed mechanistic pathway that proceeds through a distinct cycloadduct before rearrangement. The characterization of reaction products and intermediates in related anhydride chemistry typically relies on a suite of spectroscopic techniques, including Infrared (IR) spectroscopy to monitor carbonyl groups, Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure, and Mass Spectrometry (MS) to confirm molecular weight. mdpi.comspectroscopyonline.com

Applications of 4 Nitroisatoic Anhydride in Chemical Synthesis

Versatile Building Block for Nitrogen-Containing Heterocycles

4-Nitroisatoic anhydride (B1165640) is a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the anhydride group facilitates ring-opening reactions with various nucleophiles, leading to the formation of new ring systems.

The synthesis of quinazolinone derivatives can be achieved using precursors derived from substituted anthranilic acids, which are structurally related to 4-nitroisatoic anhydride. For instance, the condensation of 5-nitroanthranilic acid with 4-chlorobutyryl chloride yields an N-acyl-anthranilic acid, which upon treatment with acetic anhydride, forms a benzoxazinone (B8607429) intermediate analogous to this compound. This intermediate can then be reacted with various amines to produce tricyclic 4(3H)-quinazolinone derivatives. nih.gov The reaction of the benzoxazinone intermediate with ammonium (B1175870) acetate (B1210297) can yield both cyclized and non-cyclized products depending on the reaction conditions. nih.gov

| Starting Material | Reagent | Product | Yield (Solvent) |

| 2-(4-Chlorobutanamido)-5-nitrobenzoic acid derived benzoxazinone | Ammonium Acetate | 7-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 35.7% (DMF) |

| 2-(4-Chlorobutanamido)-5-nitrobenzoic acid derived benzoxazinone | Ammonium Acetate | 7-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 30% (Ethanol) |

| 2-(4-Chlorobutanamido)-5-nitrobenzoic acid derived benzoxazinone | Ammonium Acetate | 6-Nitro-2-(3-chloropropyl)quinazolin-4(3H)-one | 25% (DMF) |

| 2-(4-Chlorobutanamido)-5-nitrobenzoic acid derived benzoxazinone | Ammonium Acetate | 6-Nitro-2-(3-chloropropyl)quinazolin-4(3H)-one | 18% (Ethanol) |

Table 1: Synthesis of Tricyclic Quinazolinone Derivatives. Data sourced from nih.gov.

While direct synthesis of quinolone derivatives from this compound is not extensively documented in the provided search results, the analogous isatoic anhydride is a known precursor for quinolones.

This compound is a valuable precursor for the synthesis of benzodiazepine (B76468) scaffolds, which are important structural motifs in medicinal chemistry. For example, it can be reacted with L-djenkolic acid in the presence of potassium carbonate to form a linear tripeptide intermediate. This intermediate can then undergo a double cyclization in the presence of acetic acid to yield dimeric benzodiazepines. This reaction demonstrates the utility of this compound in constructing complex, multi-ring systems containing the benzodiazepine core.

The reactivity of the isatoic anhydride core in this compound allows for its use in the synthesis of complex polycyclic and fused-ring systems. While specific examples utilizing this compound are not prevalent in the provided search results, the general reactivity of isatoic anhydrides suggests its potential in this area. The anhydride can react with a variety of nucleophiles, leading to ring-opening and subsequent cyclization reactions to form fused heterocyclic systems. The electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of these transformations, potentially enabling the synthesis of unique polycyclic architectures.

Precursor in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in organic synthesis. Isatoic anhydride, and by extension this compound, is a common reactant in MCRs for the synthesis of quinazolinone derivatives. samipubco.comresearchgate.netorgchemres.orgechemcom.com A typical three-component reaction involves isatoic anhydride, an aldehyde, and an amine or ammonium acetate. samipubco.comechemcom.com The reaction proceeds through the initial formation of an anthranilamide intermediate, which then undergoes cyclization with the aldehyde to form the quinazolinone ring. The use of this compound in such sequences would lead to the corresponding nitro-substituted quinazolinones, providing a straightforward route to this class of compounds.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Isatoic Anhydride | Aldehyde | Ammonium Acetate | SnCl2·2H2O | 2,3-Dihydroquinazolin-4(1H)-one |

| Isatoic Anhydride | Aromatic Aldehyde | Urea | SBA-Pr-SO3H | Quinazolinone |

Table 2: General Scheme for Multi-Component Synthesis of Quinazolinones. Data sourced from samipubco.comresearchgate.net.

Development of Pharmaceutical Intermediates and Agrochemicals

The heterocyclic scaffolds that can be synthesized from this compound, such as quinazolinones and benzodiazepines, are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. Quinazolinone derivatives have been reported to possess a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.gov Similarly, benzodiazepines are well-known for their anxiolytic, anticonvulsant, and sedative effects.

While direct examples of pharmaceuticals or agrochemicals derived from this compound are not detailed in the provided search results, its role as a precursor to these important heterocyclic systems highlights its potential in the development of new bioactive molecules. The introduction of a nitro group can modulate the biological activity of the final compound, making this compound an attractive starting material for medicinal and agricultural chemistry research.

Application in the Synthesis of Specialty Chemicals and Functional Materials

This compound serves as a precursor in the synthesis of specialty chemicals, most notably 1-methyl-7-nitroisatoic anhydride (1m7). nih.govfredonia.edu This compound is a crucial reagent used in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry, a technique for analyzing RNA secondary structure. nih.govfredonia.edu The synthesis of 1m7 from this compound (4NIA) is a one-pot reaction involving methylation of the nitrogen atom of the anhydride ring. nih.gov

| Starting Material | Reagent 1 | Reagent 2 | Product | Molar Yield |

| This compound (4NIA) | N,N'-Diisopropylethylamine (DIEA) | Methyl Iodide (CH3I) | 1-methyl-7-nitroisatoic anhydride (1m7) | ~97% |

Table 3: Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). Data sourced from nih.gov.

The application of 1m7 in SHAPE technology demonstrates the utility of this compound in producing highly specialized reagents for biochemical research. nih.gov The potential for derivatizing this compound to create novel functional dyes or other materials remains an area for further exploration.

Applications of 4 Nitroisatoic Anhydride in Biomedical and Rna Research

Foundation for RNA Structure Probing Reagents

The chemical architecture of 4-nitroisatoic anhydride (B1165640) makes it an ideal starting material for the synthesis of more complex molecules that can selectively modify RNA. The introduction of a methyl group to 4-nitroisatoic anhydride yields 1-methyl-7-nitroisatoic anhydride (1m7), a highly effective and widely used SHAPE reagent. nih.govbioscience.co.uk This transformation is a key step in making advanced RNA structural analysis tools accessible to the broader scientific community. bioscience.co.uk

1-Methyl-7-nitroisatoic Anhydride (1m7) as a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) Reagent

1-Methyl-7-nitroisatoic anhydride (1m7) is a highly valued electrophilic probe in SHAPE chemistry. sigmaaldrich.com The SHAPE technique assesses the local flexibility of nucleotides within an RNA molecule. nih.govmdpi.com Reagents like 1m7 acylate the 2'-hydroxyl group of the ribose sugar in the RNA backbone. oakwoodchemical.com This modification occurs more readily at nucleotides that are conformationally flexible, which are typically found in single-stranded regions and loops. nih.gov Conversely, nucleotides constrained by base-pairing or tertiary interactions are less reactive. nih.gov The sites of these chemical modifications are then identified through primer extension, providing a detailed map of the RNA's secondary and tertiary structure. nih.gov

The addition of a nitro group to the isatoic anhydride scaffold in 1m7 significantly increases its reactivity compared to its predecessor, N-methylisatoic anhydride (NMIA). nih.gov This enhanced reactivity allows for a much faster analysis of RNA structures, with the interrogation being completed in under 70 seconds. nih.govnih.gov This rapid reaction time is advantageous for capturing snapshots of RNA structure in various states. bioscience.co.uk

The primary application of 1m7 in SHAPE experiments is the quantitative assessment of local nucleotide flexibility at single-nucleotide resolution. nih.govmdpi.com The extent of 2'-O-adduct formation by 1m7 directly correlates with the degree of conformational freedom of each nucleotide in the RNA backbone. nih.gov By analyzing the pattern of reactivity along an RNA sequence, researchers can distinguish between flexible, single-stranded regions and more rigid, base-paired domains. This information is critical for understanding the structural basis of RNA function. The reactivity of 1m7 is largely independent of the specific nucleotide base, allowing for a comprehensive analysis of all four ribonucleotides (adenosine, guanosine, cytosine, and uridine). nih.gov

Beyond defining standard Watson-Crick base pairs, 1m7 reactivity patterns can reveal more complex structural features. nih.gov Nucleotides involved in idiosyncratic, noncanonical tertiary interactions also exhibit reduced flexibility and, therefore, lower reactivity with 1m7. nih.gov The use of 1m7, often in conjunction with other SHAPE reagents like N-methylisatoic anhydride (NMIA) and 1-methyl-6-nitroisatoic anhydride (1M6), allows for the detection of these higher-order structures. This "differential SHAPE" approach can help to more accurately model complex RNA architectures, including pseudoknots and other tertiary contacts that are crucial for the biological activity of many RNAs. selleckchem.com

RNA molecules are often dynamic and can adopt different conformations in response to environmental cues or upon binding to other molecules. SHAPE analysis using 1m7 is a powerful tool for monitoring these conformational changes. nih.gov For instance, the binding of a ligand, such as a small molecule or a protein, to an RNA can alter the local nucleotide flexibility, which is detectable as a change in the SHAPE reactivity profile. nih.gov By comparing the reactivity of an RNA in the presence and absence of a ligand, researchers can map binding sites and understand how ligand binding influences the RNA's structure and function. This capability is particularly valuable in studying riboswitches, which are RNA elements that regulate gene expression by changing their conformation upon binding to specific metabolites.

Optimization of SHAPE Reagent Synthesis and Application Protocols

The widespread adoption of SHAPE has been facilitated by improvements in the synthesis of reagents like 1m7 from its precursor, this compound. bioscience.co.uk Early synthesis protocols were often hazardous and not easily scalable. bioscience.co.uk More recent developments have established safer and more efficient one-pot synthesis methods that bypass the need for dangerous reagents like sodium hydride (NaH). bioscience.co.uksigmaaldrich.com These optimized protocols have made 1m7 more accessible and affordable, enabling broader application in molecular biology research. bioscience.co.uk

The application protocols for SHAPE experiments have also been refined. For in-cell studies, it is crucial that the SHAPE reagent can penetrate the cell membrane. nih.gov While 1m7 is effective for in-cell probing, researchers continue to develop new reagents with improved cell permeability and reactivity. mdpi.com The choice of SHAPE reagent and the specifics of the experimental protocol, such as reaction time and temperature, can be tailored to the specific research question, whether it involves capturing transient RNA structures or analyzing stable, folded molecules. bioscience.co.uk

Contribution to Medicinal Chemistry Research

While this compound is not itself a therapeutic agent, its role as a precursor to the SHAPE reagent 1m7 provides a significant indirect contribution to medicinal chemistry. The ability to accurately determine the structure of RNA molecules is a critical component of modern drug discovery. Many diseases, including viral infections and genetic disorders, are linked to the function of specific RNA molecules. These RNAs represent a growing class of important drug targets.

By enabling detailed structural analysis of these target RNAs, SHAPE chemistry, powered by reagents derived from this compound, facilitates the rational design of small molecules that can bind to these RNAs and modulate their function. sigmaaldrich.com Understanding the three-dimensional structure of an RNA target allows medicinal chemists to identify potential binding pockets and design drugs with higher specificity and efficacy. Therefore, the primary contribution of this compound to medicinal chemistry is in providing the foundational chemical scaffold for a tool that is instrumental in the early stages of RNA-targeted drug discovery.

Design and Synthesis of Potential Bioactive Agents

This compound serves as a crucial precursor in the synthesis of specialized chemical probes used in biomedical research. A primary application is in the production of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent pivotal for analyzing RNA structure. nih.govucsc.edu The synthesis of 1m7 from this compound is a well-documented process that has been optimized for safety and efficiency, making advanced RNA analysis more accessible to molecular biology laboratories. nih.gov

The synthetic scheme involves the methylation of this compound. In a common one-pot method, this compound is dissolved in a solvent like dimethylformamide (DMF). nih.govucsc.edu A base, such as N,N'-diisopropylethylamine (DIEA), is used to generate a nucleophilic nitrogen anion in the ring of the this compound. ucsc.edufredonia.edu This anion then reacts with a methylating agent, typically methyl iodide, to yield 1-methyl-7-nitroisatoic anhydride. ucsc.edufredonia.edu This conversion has been reported to achieve high molar yields, around 97%. ucsc.edu The resulting 1m7 is a key reagent for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), a technique used to probe the structure of RNA molecules. nih.govfredonia.edu

Isatoic anhydride derivatives, more broadly, are utilized for labeling and functionalizing target materials in biological chemistry. google.com The development of water-soluble derivatives allows for the modification of materials in aqueous environments, which is advantageous for most biological applications. google.com

Table 1: Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7)

| Step | Reactants | Reagents/Solvents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound (4NIA) | N,N'-diisopropylethylamine (DIEA), Dimethylformamide (DMF) | Nucleophilic nitrogen anion of 4NIA | To deprotonate the nitrogen atom on the anhydride ring, making it reactive. ucsc.edufredonia.edu |

| 2 | Nucleophilic nitrogen anion of 4NIA | Methyl iodide (CH₃I) | 1-methyl-7-nitroisatoic anhydride (1m7) | To add a methyl group to the nitrogen, forming the final SHAPE reagent. ucsc.edufredonia.edu |

Exploration of the Nitro Group's Pharmacological Contribution in Derived Compounds

The nitro group (–NO₂) is a significant functional group in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of molecules. svedbergopen.comresearchgate.net In compounds derived from this compound, such as the SHAPE reagent 1-methyl-7-nitroisatoic anhydride (1m7), the nitro group plays a specific and crucial role in modulating the reagent's interaction with RNA.

The contribution of the nitro group can be understood by comparing the reactivity of different SHAPE reagents. For instance, a comparison between N-methylisatoic anhydride (NMIA), which lacks a nitro group, and nitro-containing reagents like 1-methyl-6-nitroisatoic anhydride (1M6) reveals differences in their interaction with RNA nucleotides. unc.edu First-principle calculations and experimental data show that the nitro group in reagents like 1M6 facilitates a favorable stacking interaction with the nucleobase of the RNA. unc.edu This interaction enhances the local concentration of the reagent at nucleotides where one face of the base is accessible. unc.edu

This differential reactivity is significant for RNA structure analysis. Reagents without the nitro group, such as NMIA, react more slowly and are sensitive to nucleotides with unusual ribose conformations (C2′-endo). unc.edu In contrast, the nitro-containing reagents react preferentially with nucleotides where stacking is possible. unc.edu By using these reagents in parallel, researchers can detect different structural features; the nitro-containing probes help identify non-canonical interactions and tertiary contacts within the RNA structure. unc.edu Therefore, the nitro group derived from the original this compound is not merely a passive component but an active contributor to the specific functionality of the resulting probing agent.

Chemical Functionalization of Nucleic Acids and Nucleotides for Biological Studies

This compound is a key starting material for reagents designed for the chemical functionalization of nucleic acids, particularly RNA, to enable detailed structural analysis. nih.govucsc.edu The primary application in this area is its conversion to 1-methyl-7-nitroisatoic anhydride (1m7), a powerful electrophilic probe used in SHAPE chemistry. nih.govfredonia.edu

The SHAPE methodology is a cornerstone of RNA structural biology, providing single-nucleotide resolution data on RNA flexibility. fredonia.eduacs.org The process involves treating an RNA molecule with a SHAPE reagent like 1m7. fredonia.edu The reagent selectively acylates the 2'-hydroxyl group of the ribose sugar at positions that are conformationally flexible. nih.govtcichemicals.com Regions of the RNA that are constrained by base-pairing or tertiary interactions are unreactive. fredonia.edu

This chemical functionalization (acylation) creates a stable adduct on the RNA backbone. acs.org The locations of these adducts are then identified using a technique called primer extension. A reverse transcriptase enzyme synthesizes a complementary DNA (cDNA) strand, but it stops at the sites of acylation. fredonia.edu By analyzing the lengths of the resulting cDNA fragments, researchers can map the flexible and constrained regions of the RNA molecule, which allows for the accurate modeling of its secondary and tertiary structure. nih.govfredonia.edu Thus, this compound is foundational to the synthesis of tools that directly functionalize RNA for in-depth biological investigation. nih.gov

Table 2: Role of this compound in RNA Functionalization

| Compound | Function | Application in Biological Studies |

|---|---|---|

| This compound | Precursor/Starting Material | Used to synthesize 1-methyl-7-nitroisatoic anhydride (1m7). nih.govucsc.edu |

| 1-methyl-7-nitroisatoic anhydride (1m7) | RNA Modifying Agent (SHAPE Reagent) | Acylates the 2'-hydroxyl group of flexible nucleotides in an RNA strand. nih.govtcichemicals.com |

| Acylated RNA | Functionalized Nucleic Acid | The modified RNA is used as a template in primer extension analysis to map its structure. fredonia.edu |

Computational and Theoretical Investigations Pertaining to 4 Nitroisatoic Anhydride

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-nitroisatoic anhydride (B1165640), these calculations provide a foundational understanding of its inherent properties.

While specific DFT studies detailing the optimized geometry of 4-nitroisatoic anhydride are not extensively documented in publicly available literature, computational chemistry software can predict these properties. Based on calculations for analogous compounds, the molecule is expected to have a planar bicyclic core. The nitro group substituent significantly influences the electronic properties of the molecule.

A theoretical study on isatoic anhydride and its derivatives using the Quantum Theory of Atoms in Molecules (QTAIM) approach has provided insights into its local reactivity. researchgate.net This method analyzes the electron density to characterize the nature of chemical bonds and predict reactive sites. For substituted isatoic anhydrides, the reactivity is largely governed by the chemistry of the heterocyclic ring. Nucleophilic attack is a characteristic reaction leading to ring-opening, while electrophilic attack can functionalize the amide-like moiety and specific positions on the benzene (B151609) ring. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C8H4N2O5 | |

| Molecular Weight | 208.13 | g/mol |

| Exact Mass | 208.01202123 | Da |

| XLogP3 | 0.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 1 | |

| Tautomer Count | 2 | |

| Covalently-Bonded Unit Count | 1 |

Data sourced from PubChem CID 282089. nih.gov

Computational Thermochemical Analysis of Substituted Anhydrides

Computational thermochemistry provides valuable data on the stability and energy of molecules. High-level ab initio molecular orbital methods, such as the Gaussian-n (Gn) theories (e.g., G3), are employed to calculate thermochemical properties like enthalpies of formation. nih.gov

A study on 3- and 4-nitrophthalic anhydride, compounds structurally related to this compound, utilized the G3 level of theory to determine their gaseous phase enthalpies of formation. nih.gov The calculations involved two primary approaches:

Atomization reactions: The enthalpy of formation is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the computed total atomization energy of the molecule.

Isodesmic reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This method benefits from the cancellation of errors in the quantum chemical calculations.

Molecular Dynamics Simulations and In Silico Modeling of RNA-Probe Interactions

This compound is a precursor to 1-methyl-7-nitroisatoic anhydride (1M7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) experiments to probe RNA structure. nih.gov Molecular dynamics (MD) simulations and other in silico modeling techniques are powerful tools for understanding the interactions between SHAPE probes and RNA at an atomic level. nih.gov

MD simulations can reveal the interplay between the binding of a SHAPE reagent and the flexibility of the RNA molecule. nih.gov These simulations model the movement of atoms over time, providing insights into:

Binding modes: How the probe orients itself within the RNA structure.

Conformational changes: How the RNA structure adapts upon probe binding.

Solvent accessibility: The exposure of the 2'-hydroxyl group of the ribose to the solvent and the probe.

A computational analysis of the interaction between the SHAPE reagent benzoyl cyanide (BzCN) and various RNA systems revealed that the reagent is often stabilized by stacking interactions with the ribose sugar rings in a conformation suitable for the acylation reaction. nih.gov The reaction rates are dependent on the dynamics of the entire RNA motif and the ability of each nucleotide to accommodate the reagent near its 2'-hydroxyl group. nih.gov For more complex reagents like N-methylisatoic anhydride (NMIA), another derivative of isatoic anhydride, the interactions with RNA can be more intricate. acs.org

These computational approaches are crucial for refining the interpretation of SHAPE data and for the rational design of new RNA-targeting molecules. nih.gov

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic reactions. For this compound, these models can help to understand its behavior in various chemical transformations. The reactivity of isatoic anhydride is characterized by its susceptibility to nucleophilic attack, which can occur at two electrophilic carbonyl carbons. researchgate.netacs.org

Predictive models can be built using quantum chemical calculations to determine the activation energies for different reaction pathways. For instance, by calculating the transition state energies for nucleophilic attack at the different carbonyl positions, one can predict the regioselectivity of the reaction. The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence its reactivity. Computational studies on similar nitro-substituted aromatic compounds have shown that the nitro group enhances the electrophilicity of the molecule. researchgate.net

A theoretical study on the reactivity of isatoic anhydride and its derivatives employed quantum molecular similarity to correlate the electronic structure of the molecule with its reactivity, as described by Hammett constants. researchgate.net Such models can be extended to this compound to predict how the nitro group will affect the rates and outcomes of its reactions with various nucleophiles.

Future Research Directions and Outlook for 4 Nitroisatoic Anhydride

Exploration of Novel Reaction Manifolds for Enhanced Synthetic Utility

While 4-nitroisatoic anhydride (B1165640) is primarily known as a precursor, its core structure is ripe for the exploration of new reaction pathways. Isatoic anhydrides are known to react with a variety of nucleophiles, leading to ring-opening. wikipedia.org Future work could systematically investigate these reactions for the 4-nitro derivative to generate libraries of novel anthranilate compounds.

Key areas for future synthetic exploration include:

Nucleophilic Ring-Opening: A systematic study of reactions with diverse nucleophiles (O, N, S, and C-based) could yield a wide array of substituted anthranilamides and esters with potential applications in medicinal and materials chemistry. The electron-withdrawing nitro group is expected to modulate the reactivity of the anhydride carbonyls, a hypothesis that warrants detailed kinetic and mechanistic investigation.

Heterocycle Synthesis: Isatoic anhydrides are valuable precursors for quinazolinones and other fused heterocyclic systems. wikipedia.orgnih.gov Applying modern synthetic methodologies to 4-nitroisatoic anhydride could provide efficient routes to novel nitrogen-containing heterocycles, a scaffold prevalent in pharmacologically active compounds.

Decarboxylative Transformations: The anhydride moiety can undergo decarboxylation to generate reactive intermediates. Exploring these pathways could lead to novel C-C and C-N bond-forming reactions, expanding the synthetic utility of the molecule beyond its traditional use.

Reduction of the Nitro Group: The nitro functionality itself is a handle for further transformation. Its selective reduction to an amine would provide access to 7-amino-isatoic anhydride, a bifunctional building block for condensation polymerization or further derivatization.

Expansion of Applications in Drug Discovery and Chemical Biology

The most prominent application of this compound in chemical biology is its role as a precursor to 1-methyl-7-nitroisatoic anhydride (1m7). apolloscientific.co.uk This compound is a widely used SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagent for probing RNA secondary structure. youtube.com The reactivity of 1m7 allows for the acylation of flexible, unpaired nucleotides in an RNA molecule, providing single-nucleotide resolution data on its structure. researchgate.net Understanding RNA structure is critical for deciphering its function and for designing therapeutic agents that target RNA.

Future research in this area should focus on:

Development of Novel Probing Reagents: Using this compound as a scaffold, a new generation of chemical probes could be designed. Modifications could be introduced to tune reactivity, cell permeability, or to attach reporter tags like fluorophores or biotin (B1667282) for advanced biochemical assays.

Scaffold for Bioactive Molecules: The isatoic anhydride core is a known precursor to medicinally important 4-quinazolinone-based drugs. wikipedia.org Research into the synthesis of 4-nitroquinazolinone derivatives and related heterocycles could lead to the discovery of new therapeutic agents. For instance, phenylbenzohydrazides derived from isatoic anhydride have demonstrated anti-inflammatory activity, suggesting a promising avenue for lead optimization. nih.gov

Table 1: Potential Applications in Drug Discovery and Chemical Biology

| Application Area | Description of Future Research | Potential Impact |

|---|---|---|

| RNA Structure Probing | Design of new SHAPE reagents derived from this compound with altered reactivity, solubility, or reporter tags. | Improved tools for in vivo RNA structure analysis, aiding in the study of RNA viruses and RNA-based diseases. |

| Medicinal Chemistry Scaffold | Synthesis of libraries of quinazolinones, benzohydrazides, and other heterocycles for screening against various biological targets. wikipedia.orgnih.gov | Discovery of new drug candidates for cancer, inflammation, and infectious diseases. |

| Fragment-Based Drug Discovery | Use of small, functionalized molecules derived from this compound as starting points for building more complex drug candidates. | Efficient identification of novel binding motifs for challenging protein targets. |

Integration of Advanced Computational Approaches for Rational Design and Mechanistic Understanding

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, computational studies can provide deep insights into its reactivity and interactions, accelerating the development of new applications.

Future computational research should include:

Mechanistic Studies of RNA Acylation: Molecular dynamics (MD) simulations are already used to understand how SHAPE reagents interact with RNA. nih.govacs.org Further simulations can elucidate the precise role of the nitro group in the 1m7 reagent, potentially explaining its reactivity profile and guiding the design of more effective probes.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of nucleophilic attacks on the anhydride ring. A theoretical study on substituted isatoic anhydrides has already shown a strong correlation between computational models and experimental results, providing a foundation for future predictive work. researchgate.net

Rational Design of Functional Molecules: Computational docking and virtual screening can be employed to design novel inhibitors or binders for biological targets based on the this compound scaffold. This approach can prioritize synthetic efforts on compounds with the highest probability of success.

Development of Sustainable and Industrially Relevant Synthetic Routes

The traditional synthesis of specialty chemicals like this compound often involves harsh reagents and generates significant waste. Future research must prioritize the development of green and sustainable synthetic methods.

Key strategies for sustainable synthesis include:

Greener Synthesis of the Isatoic Anhydride Core: The conventional synthesis from anthranilic acid uses phosgene (B1210022) or its derivatives. orgsyn.org Alternative, greener methods such as the oxidation of isatins using a urea-hydrogen peroxide complex under ultrasonic irradiation have been reported and could be adapted. semanticscholar.orgresearchgate.net Other approaches, like microwave-assisted synthesis, could also reduce energy consumption and reaction times. researchgate.net

Sustainable Nitration Methods: Aromatic nitration typically employs a hazardous mixture of nitric and sulfuric acids. Modern, more sustainable alternatives should be explored, such as using solid acid catalysts, dinitrogen pentoxide in eco-friendly solvents, or photochemical methods. nih.govnih.govresearchgate.net These approaches can minimize acid waste and improve the safety profile of the synthesis.

Table 2: Comparison of Synthetic Routes

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Advantage of Alternative |

|---|---|---|---|

| Anhydride Formation | Anthranilic acid + Phosgene orgsyn.org | Oxidation of isatin (B1672199) with urea-hydrogen peroxide and ultrasound semanticscholar.orgresearchgate.net | Avoids highly toxic phosgene; uses safer reagents. |

| Nitration | Mixed nitric/sulfuric acid | Catalytic nitration or use of dinitrogen pentoxide nih.govnih.gov | Reduces corrosive acid waste; improves regioselectivity and safety. |

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique structure of this compound makes it an attractive building block for functional materials. The anhydride can serve as a monomer for polymerization, while the nitro group can impart specific electronic or optical properties to the resulting material.

Future research at this interface could focus on:

Polymer Synthesis: Isatoic anhydrides can undergo ring-scission polymerization to form polyamides. tandfonline.comtandfonline.com While initial studies showed that nitro-substituted versions were resistant to polymerization under the tested conditions, exploring new catalysts and reaction conditions could overcome this challenge. The resulting nitro-functionalized polyamides could have interesting properties, such as enhanced thermal stability or nonlinear optical activity.

Material Functionalization: Isatoic anhydride derivatives can be used to modify the surfaces of other materials, including nanoparticles. google.com The 4-nitro derivative could be used to introduce polar, electron-withdrawing groups onto surfaces, altering their chemical and physical properties for applications in catalysis or chromatography.

Blowing Agent in Polymer Foams: Upon heating or reaction, isatoic anhydride releases carbon dioxide, a property utilized in the polymer industry where it acts as a blowing agent to create foams. wikipedia.org The influence of the nitro group on the decomposition temperature and gas release profile could be investigated to develop specialized blowing agents for high-performance polymers.

Q & A

Q. Methodological Answer :

- Moisture Control : All reagents, solvents, and glassware must be rigorously dried (e.g., molecular sieves for solvents, oven-dried glassware under nitrogen).

- Reactivity Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS to detect hydrolysis byproducts (e.g., nitroisatoic acid).

- Safety : Use methyl iodide in a fume hood due to toxicity, and quench excess reagent with sodium thiosulfate .

Advanced: How do electronic substituents in 4NIA influence its hydrolysis kinetics compared to other isatoic anhydride derivatives?

Methodological Answer :

The nitro group at the 4-position in 4NIA acts as an electron-withdrawing group, enhancing electrophilicity and accelerating hydrolysis. Key

Advanced: How is 4NIA utilized in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry for RNA structure analysis?

Methodological Answer :

4NIA derivatives like 1M7 are used to probe RNA flexibility:

Reagent Preparation : Synthesize 1M7 from 4NIA (as above) and dissolve in anhydrous DMSO.

RNA Probing : Incubate RNA with 1M7 (70 s at 37°C) to allow 2'-O-adduct formation at flexible nucleotides.

Quenching : Add dithiothreitol (DTT) to halt the reaction.

Detection : Use reverse transcription and capillary electrophoresis to map adducts at single-nucleotide resolution.

Advantage : The rapid hydrolysis of 1M7 minimizes overmodification, improving resolution .

Advanced: How can researchers resolve contradictions in reaction yields when optimizing 4NIA-based methylation protocols?

Methodological Answer :

Discrepancies in yield often stem from:

- Moisture Contamination : Validate solvent dryness via Karl Fischer titration.

- Catalyst Efficiency : Test alternative bases (e.g., DBU vs. DIEA) to enhance anion stability.

- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 CH₃I:4NIA) and reaction time (30–60 min).

Troubleshooting : Use LC-MS to identify intermediates and adjust reaction conditions iteratively .

Advanced: What comparative advantages does 4NIA offer over benzoyl cyanide (BzCN) in RNA structure probing?

Q. Methodological Answer :

Advanced: How do computational models aid in predicting the reactivity of 4NIA in complex reaction environments?

Q. Methodological Answer :

- DFT Calculations : Model the electron density at the reactive carbonyl group to predict nucleophilic attack efficiency.

- Solvent Effects : Simulate polarity (e.g., DMSO vs. THF) to optimize reaction kinetics.

- Kinetic Modeling : Use MATLAB or Python to fit hydrolysis rate constants and design time-resolved experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.